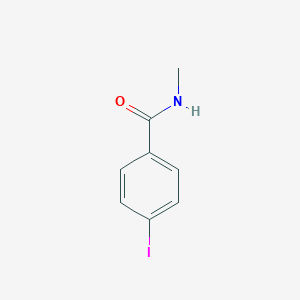

4-iodo-N-methylbenzamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-iodo-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWQNRJDIFEOIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313239 | |

| Record name | 4-Iodo-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89976-43-2 | |

| Record name | 4-Iodo-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89976-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 4 Iodo N Methylbenzamide

Role in Hypervalent Iodine Chemistry

Hypervalent iodine compounds are recognized for their low toxicity and have emerged as valuable reagents in organic synthesis, capable of mediating a wide range of oxidative transformations. arkat-usa.orgcore.ac.ukfrontiersin.org

4-Iodo-N-methylbenzamide can serve as a starting material for the synthesis of various organohypervalent iodine reagents. core.ac.uk A common method for preparing [(diacetoxy)iodo]arenes involves the oxidation of iodoarenes with reagents like sodium perborate (B1237305) or m-chloroperoxybenzoic acid (mCPBA) in acetic acid. organic-chemistry.orgnih.govnih.gov These [(diacetoxy)iodo]arenes are versatile intermediates that can be converted into other hypervalent iodine species, such as diaryliodonium salts. nih.govorganic-chemistry.orgdiva-portal.org For example, treatment of a (diacetoxyiodo)arene with an electron-rich arene in the presence of an acid like p-toluenesulfonic acid can yield diaryliodonium tosylates. nih.gov

The synthesis of diaryliodonium salts from iodoarenes can also be achieved in a one-pot procedure. organic-chemistry.orgbeilstein-journals.org For instance, reacting an iodoarene with mCPBA and an electron-rich arene like 1,3,5-trimethoxybenzene (B48636) in the presence of a carboxylic acid can directly produce aryl(TMP)iodonium carboxylates. beilstein-journals.org

Here is an interactive data table summarizing the preparation of hypervalent iodine reagents from iodoarenes:

Table 2: Preparation of Hypervalent Iodine Reagents| Reagent Type | Precursor | Oxidant/Conditions | Key Features |

|---|---|---|---|

| [(Diacetoxy)iodo]arenes | Iodoarene | Sodium perborate / Acetic acid nih.govnih.gov | Versatile intermediate. nih.gov |

| [(Diacetoxy)iodo]arenes | Iodoarene | m-CPBA / Acetic acid organic-chemistry.org | Effective for electron-deficient arenes. organic-chemistry.org |

| Diaryliodonium Salts | (Diacetoxyiodo)arene + Arene | p-TsOH·H₂O nih.gov | Regiospecific synthesis. nih.gov |

| Diaryliodonium Salts | Iodoarene + Arene | mCPBA / Carboxylic acid beilstein-journals.org | One-pot synthesis. beilstein-journals.org |

Hypervalent iodine reagents, derived from precursors like this compound, mediate a plethora of oxidative transformations. arkat-usa.orgacs.org These include oxidative cyclizations, functionalization of carbonyl compounds, and rearrangements. arkat-usa.orgacs.orgorganic-chemistry.org For example, hypervalent iodine species generated in situ can catalyze the oxidative cyclization of N-allylic amides and the α-tosyloxylation of ketones. acs.orgresearchgate.net

These reagents are considered environmentally benign alternatives to many heavy metal oxidants. frontiersin.orgorganic-chemistry.org The development of catalytic systems where the hypervalent iodine species is regenerated in situ, for instance, through electrochemical methods, further enhances their green credentials by eliminating the need for stoichiometric chemical oxidants. acs.orgresearchgate.net

Precursor for Organohypervalent Iodine Reagents

Amide Bond Reactivity and Transformations of this compound

The amide bond is a cornerstone functional group in chemistry, renowned for its stability, which arises from the resonance between the nitrogen lone pair and the carbonyl group. sci-hub.seresearchgate.net This resonance imparts a partial double bond character to the C-N bond, reducing the electrophilicity of the carbonyl carbon and making the amide less reactive than other carbonyl derivatives. sci-hub.se Despite this inherent stability, the amide moiety in this compound can undergo specific transformations under controlled conditions, primarily involving cleavage of the amide bond or modification of its substituents.

Hydrolysis and Related De-conjugation Processes

Hydrolysis represents a fundamental reaction of amides, leading to the cleavage of the resilient amide bond and the de-conjugation of the nN→π*C=O system. researchgate.net This process can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the reaction is technically with water, catalyzed by an acid like dilute hydrochloric acid. libretexts.org The mechanism typically involves the protonation of the amide's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by a water molecule. sci-hub.se For this compound, this process would yield 4-iodobenzoic acid and methylammonium (B1206745) ions. libretexts.orgpearson.com

In alkaline hydrolysis, the amide reacts with hydroxide (B78521) ions. libretexts.org The hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon. This is followed by the departure of the N-methylamide anion, which then deprotonates a water molecule to form methylamine (B109427). Heating is often required for this reaction to proceed. libretexts.org When this compound is heated with a base such as sodium hydroxide, the expected products are sodium 4-iodobenzoate (B1621894) and methylamine gas. libretexts.orgpearson.com

The general outcomes of these hydrolysis reactions are summarized in the table below.

Table 1: Hydrolysis Products of this compound

| Reaction Condition | Reactants | Products | Reference |

|---|---|---|---|

| Acidic Hydrolysis | This compound, H₂O, H⁺ (catalyst) | 4-Iodobenzoic acid, Methylammonium ion (CH₃NH₃⁺) | pearson.com, libretexts.org |

| Alkaline Hydrolysis | This compound, OH⁻ (e.g., NaOH), Heat | 4-Iodobenzoate salt (e.g., Sodium 4-iodobenzoate), Methylamine (CH₃NH₂) | pearson.com, libretexts.org |

N-Methyl Group Modifications

While reactions cleaving the amide bond are fundamental, transformations can also target the substituents on the amide nitrogen. Research has shown that the N-methyl group of benzamides can be chemically modified. A notable transformation is the N-nitrosylation of N-alkyl amides using tert-butyl nitrite (B80452) (TBN). sci-hub.se

This reaction provides a controlled method for converting N-methylamides into their corresponding N-nitrosoamides. sci-hub.se Studies on a range of N-methylbenzamides with both electron-donating and electron-withdrawing groups have demonstrated the broad applicability of this method. sci-hub.se Applying this methodology to this compound would involve its reaction with tert-butyl nitrite, likely in a suitable solvent, to yield N-nitroso-4-iodo-N-methylbenzamide. This transformation directly modifies the N-methyl portion of the molecule without cleaving the primary amide backbone. sci-hub.se

Table 2: N-Nitrosylation of this compound

| Reactant | Reagent | Product | Transformation Type | Reference |

|---|---|---|---|---|

| This compound | tert-Butyl Nitrite (TBN) | N-Nitroso-4-iodo-N-methylbenzamide | N-Methyl Group Modification | sci-hub.se |

Compound Index

Derivatization Strategies and Analogue Development Based on 4 Iodo N Methylbenzamide Scaffold

Substituent Effects on Reactivity and Molecular Design

The iodine atom at the 4-position is a key feature, acting as a superior leaving group in various cross-coupling reactions, which facilitates the introduction of diverse functionalities at this position. The electronic properties of other substituents on the aromatic ring can further modulate this reactivity. For instance, electron-withdrawing groups can enhance the electrophilicity of the aryl iodide, making it more susceptible to nucleophilic attack or oxidative addition in catalytic cycles. Conversely, electron-donating groups can increase the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions.

In a comparative context with analogous compounds, the choice of halogen at a specific position can have a profound impact on the molecule's properties. For example, in related benzamide (B126) structures, an iodo substituent has been shown to enhance kinase binding affinity compared to chloro analogues. vulcanchem.com The presence of both electron-withdrawing groups like fluoro and iodo, alongside an electron-donating group like methyl, creates a unique electronic profile that influences both chemical reactivity and biological interactions. vulcanchem.com

The following table summarizes the effects of different substituents on the properties of benzamide analogues, drawing inferences for the 4-iodo-N-methylbenzamide scaffold.

| Substituent | Position | Electronic Effect | Influence on Reactivity and Molecular Design |

| Iodo | 4 | Strong σ-withdrawing | Excellent leaving group for cross-coupling reactions (e.g., Suzuki, Ullmann). |

| Fluoro | 3 | Strong electron-withdrawing | Can reduce metabolic degradation by cytochrome P450 enzymes. vulcanchem.com |

| Methyl | - | Electron-donating | Can influence steric hindrance and solubility. |

| Methoxy | - | π-donating | Can increase electron density and affect binding to molecular targets. |

Diversity-Oriented Synthesis of Benzamide Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules, which is particularly valuable for the discovery of new bioactive compounds. cam.ac.ukrsc.org The this compound scaffold is an excellent starting point for DOS due to the reactivity of the iodo group, which allows for the introduction of a wide array of substituents through various chemical transformations.

The goal of DOS is to explore a vast chemical space by creating libraries of compounds with significant variations in their molecular skeletons and functional groups. cam.ac.uk This approach contrasts with traditional target-oriented synthesis, which focuses on the synthesis of a single, predetermined molecule. cam.ac.uk For the this compound scaffold, a DOS approach could involve a series of parallel reactions where the iodo group is replaced by different moieties using cross-coupling reactions.

For example, a library of benzamide analogues can be synthesized by reacting this compound with a diverse set of boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), or alkynes (Sonogashira coupling). This approach allows for the rapid generation of a large number of compounds, each with a unique substituent at the 4-position. Furthermore, modifications to the N-methyl group and the amide functionality itself can introduce additional points of diversity.

Regioselective Functionalization of Benzamide Ring Systems

Regioselective functionalization of the benzamide ring is a critical aspect of analogue development, as it allows for precise control over the substitution pattern and, consequently, the properties of the resulting molecules. Various methods have been developed for the regioselective introduction of functional groups onto the benzamide core.

One prominent strategy is directed ortho metalation (DoM), where a directing group on the aromatic ring guides the deprotonation of a specific ortho position by a strong base, followed by quenching with an electrophile. uni-muenchen.de The amide group in benzamides can act as a directing group, facilitating functionalization at the C2 and C6 positions.

Transition metal-catalyzed C-H activation has also emerged as a powerful tool for the regioselective functionalization of benzamides. wiley.com For instance, ruthenium-catalyzed C-H alkynylation of aromatic amides with hypervalent iodine-alkyne reagents has been shown to proceed with high ortho-selectivity. acs.org Similarly, palladium-catalyzed reactions have been employed for the regioselective bromination of benzanilides, where the choice of promoter can switch the site of bromination. mdpi.comnih.gov

Recent research has demonstrated the use of a dual catalytic system involving nickel and cobalt for the cross-electrophile coupling of aryl halides, which can be applied to the selective functionalization of bromo(iodo)arenes. nih.gov This method allows for the sequential introduction of different alkyl groups at the positions of the two different halogens, offering a high degree of control over the final structure.

The following table provides examples of regioselective functionalization reactions applicable to benzamide systems.

| Reaction | Catalyst/Reagent | Position of Functionalization | Reference |

| C-H Alkenylation | Cobalt(III) catalyst | ortho to amide | wiley.com |

| C-H Bromination | Pd(OAc)₂ or HFIP | ortho or para to N-aryl group | mdpi.comnih.gov |

| C-H Alkynylation | [RuCl₂(p-cymene)]₂ | ortho to amide | acs.org |

| Cross-Electrophile Coupling | (dtbbpy)NiIIBr₂ / CoII(Pc) | Site of halogen | nih.gov |

Applications of 4 Iodo N Methylbenzamide in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Molecules

The presence of the iodo-substituent on the aromatic ring of 4-iodo-N-methylbenzamide makes it an excellent substrate for various cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures. For instance, the iodine atom can be readily substituted in palladium-catalyzed reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com This reactivity is crucial for assembling intricate molecular frameworks from simpler precursors.

One notable application is in the synthesis of multi-substituted aromatic compounds. The iodo group can be replaced through reactions like the Suzuki, Heck, and Sonogashira couplings, introducing a wide array of functional groups. Furthermore, the amide portion of the molecule can also participate in or direct reactions. For example, cobalt-catalyzed C-H activation has been used for the ortho-alkenylation of benzamides, including this compound, to create disubstituted alkenes. wiley.com

A specific example of its use as a building block is in the synthesis of 2-aryl-4-iodoquinazolines. This is achieved through a titanium tetraiodide/trimethylsilyl iodide synergistically induced cyclization of N-(2-cyanophenyl)benzamides, which can be derived from this compound. acs.org This method highlights the compound's role in constructing heterocyclic systems, which are prevalent in many biologically active molecules.

| Reaction Type | Catalyst/Reagents | Product Type | Ref. |

| C-H Alkenylation | Cobalt(III) | ortho-Alkenylated Benzamides | wiley.com |

| Cyclization | TiI4/TMSI | 2-Aryl-4-iodoquinazolines | acs.org |

| Goldberg-type C-N Coupling | Copper(I) Iodide | N-Aryl Amides | uniovi.es |

| Amidation | N-chlorophthalimide/PPh3 | N-Benzyl-4-iodo-N-methylbenzamide | nih.govacs.org |

Synthesis of Bioactive Small Molecules and Drug Candidates

This compound serves as a valuable precursor in the development of new drug candidates and bioactive small molecules. lookchem.com Its structural features can be modified to optimize binding to specific therapeutic targets. lookchem.com

The compound has been investigated for its potential in creating treatments for conditions such as cancer and neurological disorders. lookchem.com While research is ongoing to fully understand its pharmacological properties, its utility as a scaffold is evident. For instance, derivatives of this compound have been synthesized and evaluated for their biological activities. The ability to functionalize the molecule at the iodo-position allows for the exploration of structure-activity relationships, a key process in drug discovery.

An example of its application is in the synthesis of brominated benzanilides, which are important structural motifs in many pharmaceuticals and agrochemicals. mdpi.com By starting with 4-iodo-N-methyl-N-phenylbenzamide, researchers have developed methods for regioselective bromination to produce either ortho- or para-brominated products, which can exhibit different biological activities. mdpi.com

Precursor for Radiolabeled Compounds for Imaging Studies

The iodine atom in this compound makes it an ideal precursor for the synthesis of radiolabeled compounds used in medical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). lookchem.comgoogle.com.na The non-radioactive iodine can be replaced with a radioactive isotope, such as Iodine-123, Iodine-124, Iodine-125 (B85253), or Iodine-131, or the entire iodo-group can be substituted with other radionuclides like Fluorine-18 or Bromine-76. lookchem.comgoogle.com.nasnmjournals.org

These radiolabeled benzamides can be designed to target specific biological entities, such as receptors or enzymes that are overexpressed in diseased tissues. For example, radiolabeled benzamide (B126) analogues have been developed as selective ligands for sigma-2 receptors, which are often upregulated in tumor cells. google.com.na This allows for the non-invasive imaging of tumors and the monitoring of disease progression.

The synthesis of these radiotracers often involves a late-stage introduction of the radionuclide to minimize handling of radioactive material. The robust chemistry of the iodo-substituent on this compound facilitates these efficient radiolabeling procedures. For instance, stannylated precursors derived from iodo-benzamides can be used for electrophilic radiohalogenation. snmjournals.org

| Radionuclide | Imaging Technique | Application | Ref. |

| Fluorine-18 | PET | Tumor Imaging (Sigma-2 Receptors) | google.com.na |

| Bromine-76 | PET | Tumor Imaging (Sigma-2 Receptors) | snmjournals.org |

| Iodine-123 | SPECT | Diagnostic Imaging | google.com.na |

Development of Functional Materials and Polymeric Scaffolds

Beyond its applications in the life sciences, this compound and its derivatives are also utilized in materials science. The reactivity of the iodo-group allows for the incorporation of this benzamide moiety into larger polymeric structures. This can be used to develop functional materials with specific properties.

For example, the ability of iodo-substituted compounds to participate in cross-linking reactions can be harnessed to enhance the mechanical properties of polymers. This makes them suitable for applications where robust materials are required.

Furthermore, the structural and electronic properties of benzamides can be tuned by the introduction of different substituents. This opens up possibilities for creating materials with tailored optical or electronic characteristics. While this is an emerging area of research for this compound specifically, related iodo-benzamide structures have been explored as building blocks for materials with potential applications in electronics and photonics. The principles of molecular design used in these areas can be applied to this compound to create novel functional polymers and materials.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of 4-iodo-N-methylbenzamide in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation

Proton (¹H) NMR spectroscopy of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), provides key information about the chemical environment of the hydrogen atoms. The spectrum displays distinct signals for the aromatic protons, the amide (N-H) proton, and the N-methyl (CH₃) protons.

The aromatic region of the spectrum is characterized by two doublets, corresponding to the protons on the benzene (B151609) ring. The protons ortho to the electron-withdrawing carbonyl group (H-2 and H-6) are expected to be deshielded and appear further downfield compared to the protons ortho to the iodine atom (H-3 and H-5). However, due to the para-substitution pattern, the aromatic protons appear as two distinct sets of equivalent protons. One set of signals, appearing as a doublet around 7.69-7.75 ppm, corresponds to the two aromatic protons adjacent to the iodine atom. The other doublet, found at approximately 7.38-7.47 ppm, is assigned to the two aromatic protons adjacent to the amide group. rsc.org

The amide proton (N-H) typically appears as a broad singlet around 6.29-6.37 ppm. rsc.org Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange. This proton shows coupling to the adjacent methyl protons, which can sometimes be observed.

The N-methyl group (CH₃) gives rise to a doublet in the upfield region of the spectrum, typically around 2.98-2.99 ppm. rsc.org The signal is split into a doublet due to coupling with the single N-H proton, with a coupling constant (J) of approximately 4.8-5.0 Hz. rsc.org This coupling confirms the connectivity between the methyl group and the amide nitrogen.

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Reference |

|---|---|---|---|---|

| Aromatic CH | 7.75 | d | 7.0 | rsc.org |

| Aromatic CH | 7.47 | d | 8.5 | rsc.org |

| Amide NH | 6.37 | br s | - | rsc.org |

| Methyl CH₃ | 2.98 | d | 5.0 | rsc.org |

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Carbon Environments

The Carbon-13 (¹³C) NMR spectrum provides information on the different carbon environments within the this compound molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak.

The spectrum shows a signal for the carbonyl carbon (C=O) in the downfield region, typically around 167.4-167.7 ppm. rsc.org The aromatic carbons resonate in the range of approximately 98 to 138 ppm. The carbon atom directly bonded to the iodine (C-I) is significantly influenced by the "heavy atom effect," which shifts its resonance upfield to around 98.3 ppm. rsc.orgorganicchemistrydata.org The other quaternary carbon of the benzene ring, to which the amide group is attached, appears at about 134.1 ppm. rsc.org The two aromatic C-H carbons adjacent to the iodine atom are found at δ 137.8 ppm, while the two C-H carbons adjacent to the carbonyl group are observed at δ 128.6 ppm. rsc.org The methyl carbon (N-CH₃) gives a signal in the upfield region at approximately 27.0 ppm. rsc.org

| Carbon Assignment | Chemical Shift (δ) (ppm) | Reference |

|---|---|---|

| Carbonyl (C=O) | 167.7 | rsc.org |

| Aromatic C-H | 137.8 | rsc.org |

| Aromatic C-NH | 134.1 | rsc.org |

| Aromatic C-H | 128.6 | rsc.org |

| Aromatic C-I | 98.3 | rsc.org |

| Methyl (N-CH₃) | 27.0 | rsc.org |

Advanced NMR Techniques for Structural Elucidation

While ¹H and ¹³C NMR spectra provide fundamental structural information, advanced 2D NMR techniques can be employed for unambiguous assignment of all signals and to confirm through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the coupling between the N-H proton and the N-methyl protons, as well as the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to unequivocally assign each carbon signal to its attached proton(s), for instance, linking the aromatic proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would show correlations from the N-H and N-methyl protons to the carbonyl carbon and the adjacent aromatic quaternary carbon, confirming the structure of the amide moiety and its connection to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. It could be used to investigate the preferred conformation of the N-methyl group relative to the aromatic ring.

These advanced methods are invaluable for the complete structural characterization of complex organic molecules. ipb.pt

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of this compound and to confirm its elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₈H₈INO), the exact mass can be calculated based on the masses of the most abundant isotopes of its constituent elements.

HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ that matches the calculated theoretical value to within a few parts per million (ppm). This high level of accuracy allows for the unambiguous confirmation of the chemical formula, distinguishing it from other compounds with the same nominal mass. rsc.orgrsc.org

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₈INO | achemblock.com |

| Nominal Mass | 261 g/mol | achemblock.com |

| Calculated Exact Mass ([M]⁺) | 260.96474 Da |

GC-MS and LC-MS Methodologies

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that are essential for the analysis and identification of this compound in complex mixtures, such as during reaction monitoring or purity assessment. chromatographyonline.com

GC-MS: In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column before entering the mass spectrometer. rsc.orgrsc.org This technique provides a retention time for the compound and a mass spectrum of its fragmentation pattern upon electron ionization (EI). The resulting fragmentation pattern serves as a chemical "fingerprint" that can be used for structural confirmation and identification by comparison to spectral libraries.

LC-MS: LC-MS is particularly suitable for compounds that are not easily volatilized or are thermally unstable. unc.edu The compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). unc.edu These methods usually result in the observation of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), providing clear molecular weight information with minimal fragmentation. rsc.orgunc.edu LC-MS is a highly sensitive and versatile tool for both qualitative and quantitative analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum reveals characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.

The key functional groups in this compound are the secondary amide and the substituted benzene ring. The N-H group of the secondary amide typically exhibits a stretching vibration in the region of 3300-3500 cm⁻¹. For related N-methylbenzamide structures, this peak is often observed around 3300 cm⁻¹ or slightly higher. vulcanchem.com The carbonyl (C=O) group of the amide, known as the Amide I band, produces a strong and distinct absorption peak. For analogous benzamides, this C=O stretching vibration is typically found in the range of 1630-1680 cm⁻¹. vulcanchem.comclockss.org For instance, a related compound, 3-methoxy-N-(2-iodophenyl)-N-methylbenzamide, shows a carbonyl stretch at 1635 cm⁻¹. clockss.org

The carbon-iodine (C-I) bond also has a characteristic stretching vibration, although it appears at a much lower frequency, typically in the range of 500-600 cm⁻¹. vulcanchem.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. The para-substitution pattern on the benzene ring can also be identified by characteristic C-H out-of-plane bending vibrations in the 800-850 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands for this compound, based on data from analogous compounds, is presented below.

Interactive Data Table: Characteristic IR Absorption Bands for this compound Note: The data presented is based on typical values for related benzamide (B126) compounds. vulcanchem.comclockss.orgias.ac.inmdpi.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide | ~3300 | Medium |

| Aromatic C-H Stretch | Benzene Ring | >3000 | Variable |

| C=O Stretch (Amide I) | Carbonyl (Amide) | ~1650 | Strong |

| N-H Bend (Amide II) | Secondary Amide | ~1550 | Medium |

| Aromatic C=C Stretch | Benzene Ring | 1450-1600 | Medium |

| Aromatic C-H Out-of-Plane Bend | Benzene Ring | 800-850 | Strong |

| C-I Stretch | Iodo-Aryl | ~500 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not widely published, detailed analysis of its close analog, 4-chloro-N-methylbenzamide, offers significant insights into its expected solid-state conformation and packing. researchgate.net

In the solid state, benzamide derivatives are known to form extensive networks of hydrogen bonds. For this compound, the primary intermolecular interaction is expected to be the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor) of an adjacent molecule. This N—H⋯O=C interaction typically links molecules into chains or more complex networks, defining the crystal packing. researchgate.netresearchgate.net In the crystal structure of 4-chloro-N-methylbenzamide, these N—H⋯O hydrogen bonds link the molecules into chains. researchgate.net

The conformation of the molecule is characterized by the dihedral angle between the plane of the benzene ring and the plane of the amide group. In 4-chloro-N-methylbenzamide, this angle is relatively small, indicating a mostly planar conformation, with values of 5.9 (1)° and 16.7 (1)° for the two independent molecules in the asymmetric unit. researchgate.net A similar near-planar arrangement is anticipated for this compound. The iodine atom, being a large and polarizable substituent, may also participate in halogen bonding or other weak intermolecular interactions, further stabilizing the crystal lattice.

The crystallographic data for the closely related 4-chloro-N-methylbenzamide provides a strong basis for understanding the structural properties of this compound.

Interactive Data Table: Crystallographic Data for the Analogous Compound 4-Chloro-N-methylbenzamide researchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₈ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per Asymmetric Unit (Z') | 2 |

| Key Intermolecular Interaction | N—H⋯O Hydrogen Bonds |

| Dihedral Angle (Benzene-Amide) | 5.9 (1)°, 16.7 (1)° |

Computational Chemistry Investigations of 4 Iodo N Methylbenzamide and Analogues

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of molecules and its influence on their physical and chemical properties. slideshare.net Drug-like molecules are often flexible, and identifying their energetically favorable conformations is a key challenge. slideshare.net The conformation of a benzamide (B126) derivative can be influenced by its substitution pattern. For instance, in some N-alkylated analogues, the presence of groups like N-ethyl-N-methyl can reduce the rotational freedom of the molecule, which may affect its interaction with biological targets.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It has become a vital tool in computational chemistry for calculating molecular properties and understanding chemical reactivity. uniroma2.itscispace.com DFT allows for the determination of a system's properties based on its spatially dependent electron density. wikipedia.org

DFT studies are instrumental in predicting the reactivity of molecules by calculating frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals help identify potential sites for electrophilic and nucleophilic attack.

In the context of benzamide analogues, DFT has been employed to elucidate reaction mechanisms. For example, a DFT study on the ruthenium-catalyzed 1,4-addition of N-methylbenzamide to maleimide (B117702) investigated the plausible catalytic cycles, which include C-H activation, maleimide insertion, and protonation. rsc.org The study determined that the active catalyst was an ionic Ru(OAc)(SbF6)(p-cymene) complex and calculated the activation free-energy barrier to be 28.2 kcal mol⁻¹ at 373 K. rsc.org This demonstrates how DFT can be used to understand the role of catalysts and the energetics of a reaction pathway. rsc.org

Another DFT investigation focused on the selectivity of ruthenium-catalyzed annulation of benzamides with propargyl alcohols. researchgate.net The study explained the preference for [4+1] annulation over [4+2] annulation, highlighting the necessity of specific functional groups on the alkyne for β-H elimination and subsequent tautomerism that leads to the [4+1] product. researchgate.net

The table below summarizes key findings from DFT studies on N-methylbenzamide analogues.

| Study Subject | Computational Method | Key Findings | Reference |

| Ruthenium-catalyzed 1,4-addition of N-methylbenzamide to maleimide | DFT | The active catalyst is ionic Ru(OAc)(SbF6)(p-cymene). The reaction proceeds via C-H activation, maleimide insertion, and protonation. The calculated activation free-energy barrier is 28.2 kcal mol⁻¹. | rsc.org |

| Ruthenium-catalyzed [4+1] vs. [4+2] annulation of benzamides and propargyl alcohols | DFT | The selectivity for [4+1] annulation is determined by the alkyne substrate; those with a β-H and a hydroxyl group are required for the necessary β-H elimination and enol-keto tautomerism steps. The internal oxidizing group on the substrate facilitates a Ru(II)/Ru(IV)/Ru(II) catalytic cycle. | researchgate.net |

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are frequently used to predict spectroscopic data, which can then be compared with experimental results for structure verification. These predictions include nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

For 4-iodo-N-methylbenzamide, experimental ¹H and ¹³C NMR data have been reported. rsc.org Computational prediction of these spectra can serve to validate the accuracy of the chosen theoretical model. The characteristic IR absorption for the amide C=O stretch is typically found around 1650 cm⁻¹.

The following table presents reported experimental NMR data for this compound and a close analogue.

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |

| This compound | ¹H | CDCl₃ | 7.75 (d, J = 7.0 Hz, 2H), 7.47 (d, J = 8.5 Hz, 2H), 6.37 (brs, NH, 1H), 2.98 (d, J = 5.0 Hz, 3H) | rsc.org |

| ¹³C | CDCl₃ | 167.7, 137.8, 134.1, 128.6, 98.3, 27.0 | rsc.org | |

| 4-Iodo-N-methyl-N-phenylbenzamide | ¹H | CDCl₃ | 7.49 (dt, J = 8.8, 2.3, 1.8 Hz, 2H), 7.26–7.21 (m, 2H), 7.18–7.13 (m, 1H), 7.00 (d, J = 8.1 Hz, 4H), 3.47(s, 3H) | mdpi.com |

| ¹³C | CDCl₃ | 169.7, 144.7, 137.0, 135.4, 130.5, 129.5, 126.9, 126.9, 96.4, 38.6 | mdpi.com |

Reaction Pathway Analysis and Mechanistic Elucidation through Computational Methods

One of the most significant applications of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface, researchers can identify intermediates, transition states, and the energetic barriers associated with each step of a reaction.

Computational studies have been crucial in understanding reactions involving benzamide derivatives. For instance, the mechanism of iridium-catalyzed ortho-iodination of amides has been investigated using computational methods, providing insight into the C-H activation step. diva-portal.org Similarly, computational analysis of Ni/NHC-catalyzed C-N bond activation in amides indicated that an Al(Ot-Bu)₃ additive facilitates the rate-limiting oxidative addition step. acs.org

In a study of a new reagent for esterification derived from 2-iodo-N-isopropylbenzamide, a plausible mechanism was proposed that proceeds through a defined transition state (Ts1), demonstrating the utility of computational methods in visualizing the fleeting structures that govern chemical transformations. mdpi.com The mechanism of the Ullmann condensation reaction, which can involve iodo-benzamide derivatives, has also been a subject of extensive mechanistic investigation, with proposed pathways including oxidative addition of the aryl halide to a Cu(I) complex to form a Cu(III) intermediate. rug.nl

These examples underscore the power of computational chemistry to provide detailed mechanistic insights that are often difficult to obtain through experimental means alone, guiding the development of new synthetic methods. rsc.orgresearchgate.netacs.org

Biological and Medicinal Chemistry Research Involving 4 Iodo N Methylbenzamide Derivatives

Investigation of Pharmacological Activities

Anti-Parasitic Activity (e.g., Plasmodium falciparum, Leishmania panamensis, Trypanosoma cruzi)

Derivatives of iodinated benzamides have demonstrated notable activity against several protozoan parasites responsible for significant global diseases. In one study, novel iodotyramides, which are structurally related to 4-iodo-N-methylbenzamide, were synthesized and screened for their in vitro activity against Plasmodium falciparum, Leishmania panamensis, and Trypanosoma cruzi. scielo.brsemanticscholar.orgfigshare.com

Against L. panamensis, the compounds N-(4-hydroxy-3,5-diiodophenethyl)-4-methylbenzamide and N-(3,5-diiodo-4-methoxyphenethyl)-4-methoxybenzamide were the most active, with EC₅₀ values of 17.9 and 17.5 µg/mL, respectively. scielo.brsemanticscholar.org For T. cruzi, N-(3,5-diiodo-4-methoxyphenethyl)-4-methylbenzamide and N-(3,5-diiodo-4-methoxyphenethyl)-4-methoxybenzamide showed the highest potency, with EC₅₀ values of 23.75 and 6.19 µg/mL, respectively. scielo.brsemanticscholar.org Notably, N-(3,5-diiodo-4-methoxyphenethyl)-4-methoxybenzamide was more active than the standard drug benznidazole. semanticscholar.org

Furthermore, almost all the synthesized derivatives displayed high activity against P. falciparum, with EC₅₀ values below 25 µg/mL, with the exception of N-(4-hydroxy-3,5-diiodophenethyl)-benzamide. scielo.brsemanticscholar.org Importantly, none of the tested compounds exhibited hemolytic activity on human red blood cells. scielo.brsemanticscholar.org These findings underscore the potential of iodinated benzamide (B126) derivatives as a promising class of anti-parasitic agents. scielo.brresearchgate.net

Table 1: Anti-Parasitic Activity of Selected Iodinated Benzamide Derivatives

| Compound | Target Organism | EC₅₀ (µg/mL) |

|---|---|---|

| N-(4-hydroxy-3,5-diiodophenethyl)-4-methylbenzamide | Leishmania panamensis | 17.9 scielo.brsemanticscholar.org |

| N-(3,5-diiodo-4-methoxyphenethyl)-4-methoxybenzamide | Leishmania panamensis | 17.5 scielo.brsemanticscholar.org |

| N-(3,5-diiodo-4-methoxyphenethyl)-4-methylbenzamide | Trypanosoma cruzi | 23.75 scielo.brsemanticscholar.org |

| N-(3,5-diiodo-4-methoxyphenethyl)-4-methoxybenzamide | Trypanosoma cruzi | 6.19 scielo.brsemanticscholar.org |

| Various derivatives | Plasmodium falciparum | < 25 scielo.brsemanticscholar.org |

Anti-Tumor and Chemotherapeutic Potential of Analogues

Analogues of this compound have been investigated for their potential as anti-tumor agents. One notable example is the C-nitroso prodrug, 4-iodo-3-nitrobenzamide (B1684207). nih.gov This compound is designed to be selectively reduced to the active cytotoxic agent, 4-iodo-3-nitrosobenzamide, within tumor cells. nih.gov This metabolic reduction is a key feature of its selective tumoricidal action. nih.gov The resulting nitroso derivative has been shown to induce apoptosis (programmed cell death) in various human and animal tumor cells in culture. nih.gov

The anti-tumor effects of these compounds are linked to their ability to modulate key cellular pathways. For instance, the cytotoxicity of some iodoquinazoline derivatives has been evaluated against several cancer cell lines, including HepG2, MCF-7, HCT116, and A549. rsc.org Compounds such as 18, 17, and 14b, which are structurally distinct from this compound but contain an iodoquinazoline core, have shown significant anticancer effects. rsc.org The introduction of halogen substituents like bromine and iodine into the benzamide structure has been shown in some studies to enhance antitumor potency against specific cancer types.

Modulation of Biological Pathways and Enzyme Inhibition (e.g., Poly(ADP-ribose) polymerase)

A significant mechanism underlying the anti-tumor potential of some this compound analogues is the inhibition of Poly(ADP-ribose) polymerase (PARP). nih.gov PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death. google.com The metabolic product of the prodrug 4-iodo-3-nitrobenzamide, which is 4-iodo-3-nitrosobenzamide, has been shown to inactivate PARP by ejecting a zinc ion from a critical zinc finger domain of the protein. nih.gov

The iodinated version of the nitroso compound was found to be more effective at inactivating PARP than its non-iodinated counterpart. nih.gov This highlights the importance of the iodine atom in the molecule's biological activity. The inactivation of PARP disrupts DNA repair mechanisms in cancer cells, leading to an accumulation of DNA damage and ultimately cell death. google.com This mechanism is particularly effective in tumors with existing DNA repair deficiencies.

Structure-Activity Relationship (SAR) Studies of Substituted Benzamides

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For substituted benzamides, including derivatives of this compound, SAR studies have provided valuable insights into the structural features required for anti-parasitic and anti-tumor activity. nih.govresearchgate.net

In the context of anti-parasitic activity, studies on disubstituted benzamides have identified novel scaffolds with significant activity against malaria strains. nih.gov For instance, the antiplasmodial activity and cytotoxicity of 2-phenoxybenzamide (B1622244) derivatives were found to be highly dependent on the substitution pattern of the anilino partial structure and the size of the substituents. mdpi.com Similarly, in the development of anti-leishmanial and anti-trypanosomal agents, the nature and position of substituents on both the benzamide and the phenethylamine (B48288) moieties of iodotyramides were shown to be critical for their potency and selectivity. scielo.brsemanticscholar.org

Regarding anti-tumor activity, the selective tumoricidal action of 4-iodo-3-nitrobenzamide is attributed to the metabolic reduction of the nitro group to a nitroso group within tumor cells. nih.gov This suggests that the presence and position of the nitro group are key determinants of its prodrug strategy. Furthermore, the increased efficacy of the iodinated nitroso compound in inactivating PARP compared to its non-iodinated analog points to the significant contribution of the iodine atom to its biological activity. nih.gov

Receptor Binding Studies and Ligand Design (e.g., Sigma-1 protein ligands, Opioid receptors)

Derivatives of this compound have also been explored as ligands for various receptors, including sigma receptors and opioid receptors.

Sigma-1 Protein Ligands: The sigma-1 receptor is a chaperone protein that is overexpressed in several types of cancer cells, making it an attractive target for cancer imaging and therapy. nih.govacs.org A radioiodinated derivative, [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP), has been synthesized and shown to possess high affinity for both sigma-1 and sigma-2 receptor subtypes. nih.gov Binding studies in MCF-7 breast cancer cells demonstrated high-affinity binding, with a Kᵢ of 4.6 nM. nih.gov Scatchard analysis revealed a high density of sigma receptors in these cells (Bₘₐₓ = 4000 fmol/mg protein). nih.gov These findings suggest that radioiodinated benzamide derivatives could be useful for imaging breast cancer by targeting sigma receptors. nih.gov

Opioid Receptors: The benzamide scaffold has also been incorporated into ligands targeting opioid receptors. While not direct derivatives of this compound, studies on related structures provide insights into the potential for this chemical class. For example, N-benzyl phenethylamine analogs, which share some structural similarities with benzamide derivatives, have been shown to interact with the µ-opioid receptor (MOR). researchgate.net Structure-activity relationship studies revealed that the nature of the halogen atom influences MOR activity, with iodo-substituted analogs being more potent than their bromo- or chloro-substituted counterparts. researchgate.net This suggests that the iodo-substitution present in this compound could be a favorable feature in the design of ligands for opioid receptors. Research has also explored the development of ligands with mixed µ-agonist/δ-antagonist profiles, which could lead to novel analgesics with fewer side effects. nih.gov

Bioorthogonal Chemistry Applications of Iodinated Tetrazines

While not directly involving this compound, the use of iodinated compounds in bioorthogonal chemistry is a relevant and expanding field. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile is a prominent example of a bioorthogonal reaction. rsc.org

Researchers have developed methods to prepare radioiodinated tetrazines, which can then be used to label biomolecules with iodine-125 (B85253) for in vitro screening and in vivo biodistribution studies. researchgate.net This strategy allows for the rapid and efficient labeling of biomolecules such as antibodies and hormones. researchgate.net The resulting radioiodinated probes can be used for pretargeted imaging, a technique that has the potential to improve the contrast of medical images and reduce the radiation dose to healthy tissues. nih.gov The development of these iodinated tetrazine tools provides a convenient alternative to conventional protein iodination methods and can accelerate the preclinical evaluation of biotherapeutics. researchgate.net

In Vitro and In Vivo Biological Evaluation Methodologies

The biological evaluation of this compound and its derivatives involves a range of methodologies designed to assess their potential as therapeutic agents. These evaluations typically begin with in vitro assays to determine the compound's activity at a cellular level before progressing to in vivo models. In vitro methods frequently include cytotoxicity screenings against various human tumor cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. rsc.orgnih.govrsc.org These assays measure the metabolic activity of cells and serve as an indicator of cell viability, allowing for the calculation of crucial metrics such as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). nih.govscholarsresearchlibrary.com

Further in vitro characterization can involve specific enzyme inhibition assays, such as those targeting kinases like EGFR and VEGFR-2, which are critical in cancer cell signaling pathways. nih.govrsc.org For derivatives designed as imaging agents, in vitro uptake assays in relevant cell lines, such as melanoma cells, are performed to confirm target engagement. nih.govsnmjournals.org In vivo evaluations in animal models, often mice, are subsequently used to study the biodistribution and pharmacokinetics of these compounds. nih.govsnmjournals.org These studies track the uptake and clearance of the compounds in various tissues, including tumors, to assess their targeting efficiency and potential for therapeutic or diagnostic applications. nih.govsnmjournals.org

Cellular Assays and Cytotoxicity Evaluation

Cellular assays are fundamental in the preclinical assessment of 4-iodobenzamide (B1293542) derivatives, providing initial data on their anticancer potential. The cytotoxicity of these compounds is commonly evaluated against a panel of human cancer cell lines, which may include those for liver (HepG2), breast (MCF-7), colon (HCT-116), and lung (A549) cancer. rsc.orgnih.gov The MTT assay is a standard method used for this purpose, where the reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells indicates cell viability. rsc.orgrsc.org From the dose-response curves generated, the EC₅₀ or IC₅₀ values are determined, which represent the concentration of the compound required to inhibit cell growth by 50%. nih.govscholarsresearchlibrary.com

Research on various iodoquinazoline derivatives, which incorporate the iodobenzamide structural motif, has demonstrated a range of cytotoxic activities. For instance, certain 1-alkyl-6-iodoquinazoline derivatives have shown potent anticancer effects. nih.gov Compound 9c from one such study exhibited significant cytotoxicity with EC₅₀ values of 5.00, 6.00, 5.17, and 5.25 µM against HepG2, MCF-7, HCT116, and A549 cell lines, respectively. nih.gov Similarly, other iodoquinazoline derivatives have shown very good anticancer effects, with IC₅₀ values ranging from 6.20 to 9.79 µM against various cell lines. rsc.org

To assess the selectivity of these compounds, their cytotoxic effects are also tested against normal, non-cancerous cell lines, such as VERO cells. rsc.orgnih.gov A high IC₅₀ value against normal cells compared to cancer cells indicates a favorable selectivity index, a desirable characteristic for a potential anticancer drug. rsc.org For example, a series of highly effective iodoquinazoline derivatives demonstrated low toxicity against VERO normal cells, with IC₅₀ values ranging from 43.44 to 52.11 µM. rsc.org

| Compound | Cell Line | IC₅₀/EC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 18 | HepG2 | 5.25 | rsc.org |

| Compound 18 | MCF-7 | 6.46 | rsc.org |

| Compound 18 | HCT116 | 5.68 | rsc.org |

| Compound 18 | A549 | 5.24 | rsc.org |

| Compound 17 | HepG2 | 5.55 | rsc.org |

| Compound 17 | A549 | 5.11 | rsc.org |

| Compound 9c | HepG2 | 5.00 | nih.gov |

| Compound 9c | MCF-7 | 6.00 | nih.gov |

| Compound 9c | HCT116 | 5.17 | nih.gov |

| Compound 9c | A549 | 5.25 | nih.gov |

Metabolic Reduction Studies

Metabolic reduction is a key bioactivation pathway for certain iodobenzamide derivatives, particularly those containing nitro groups. Research on 4-iodo-3-nitrobenzamide has shown that its selective tumoricidal action is linked to its metabolic conversion within tumor cells. nih.gov This prodrug is reduced by tumor cells to the transient and reactive intermediate 4-iodo-3-nitrosobenzamide . nih.gov

常见问题

Q. What are the common synthetic routes for 4-iodo-N-methylbenzamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical synthesis involves coupling 4-iodobenzoic acid derivatives with N-methylamine. For example, using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents (e.g., dichloromethane) under reflux. Optimization can be achieved by adjusting reaction time (12–24 hours), temperature (25–40°C), and stoichiometric ratios (1:1.2 acid/amine). Purification via column chromatography with ethyl acetate/hexane gradients improves yield (≥75%) .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns (e.g., iodine at C4, N-methyl group).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 290).

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~500 cm (C-I bond).

- X-ray Crystallography : For definitive structural confirmation using SHELX refinement .

Q. How does the iodine substituent influence the compound’s solubility and stability in experimental setups?

- Methodological Answer : The iodine atom increases molecular weight and hydrophobicity, reducing aqueous solubility. To address this, use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. Stability tests under UV light and varying pH (4–9) are recommended to assess degradation pathways. For long-term storage, keep the compound in amber vials at -20°C under inert gas .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?

- Methodological Answer : Contradictions may arise from disordered iodine positions or twinning. Use SHELXL for refinement, applying restraints for bond lengths/angles. Validate with independent techniques:

- Hirshfeld Surface Analysis : To check intermolecular interactions.

- Powder X-ray Diffraction (PXRD) : Compare experimental and simulated patterns.

- Density Functional Theory (DFT) : Optimize geometry and calculate theoretical spectra .

Q. What strategies are recommended for assessing the biological activity of this compound in vitro, and how can solubility limitations be mitigated?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to evaluate IC.

- Solubility Enhancement : Employ co-solvents (e.g., PEG-400) or nanoformulation (liposomes).

- Controls : Include non-iodinated analogs to isolate iodine’s role .

Q. How can computational methods predict the pharmacokinetic properties of this compound, and what experimental validation is required?

- Methodological Answer :

- ADME Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (≈2.8), bioavailability (≥70%), and CYP450 interactions.

- Molecular Dynamics (MD) Simulations : Study binding to target proteins (e.g., enzymes) over 100-ns trajectories.

- In Vivo Validation : Radiolabel with I for biodistribution studies in rodent models, followed by LC-MS/MS quantification in plasma .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility.

- Solution : Recalculate shifts using solvent-aware DFT (e.g., PCM model in Gaussian) and compare with experimental data (CDCl or DMSO-d).

- Validation : Perform variable-temperature NMR to detect dynamic processes (e.g., amide bond rotation) .

Key Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。